![molecular formula C10H10ClF3N2O B2946091 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylpropanamide CAS No. 339010-49-0](/img/structure/B2946091.png)
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds often have a chlorine atom and a trifluoromethyl group attached to the pyridine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethylpyridines are often synthesized using various methods, including halogenation, cyclization, and cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring would have a chlorine atom and a trifluoromethyl group attached to it .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyridine ring, the chlorine atom, and the trifluoromethyl group. These groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the pyridine ring, the chlorine atom, and the trifluoromethyl group. For example, similar compounds have been reported to be liquid at room temperature .Safety and Hazards
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O/c1-5(9(17)15-2)8-7(11)3-6(4-16-8)10(12,13)14/h3-5H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLSDFLDIVPWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2946008.png)
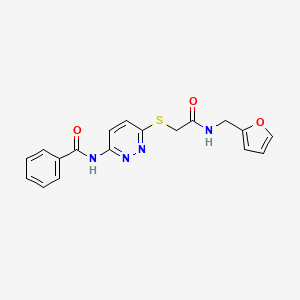
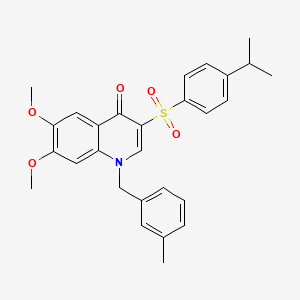
![3-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-1,3,4-oxadiazin-4-yl]propanenitrile](/img/structure/B2946013.png)
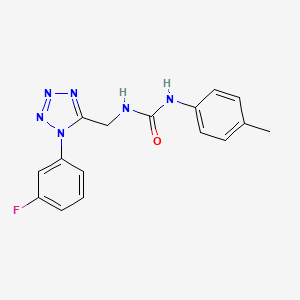
![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-7-carboxylic acid](/img/structure/B2946017.png)
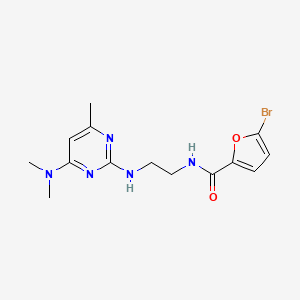

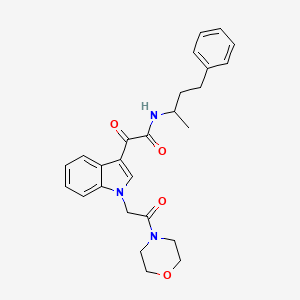
![2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2946024.png)
![(1S,3S,5S)-tert-Butyl 3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/no-structure.png)

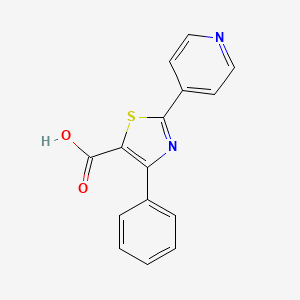
![(1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2946030.png)